5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Overview
Description
5-Bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a brominated organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophene derivatives with bromoacetyl chloride under acidic conditions. Subsequent bromination and amidation reactions are then employed to introduce the bromo and carboxamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in de-bromination.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like zinc or iron in acidic conditions can be employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the construction of biaryls.
Biology: Benzothiazole derivatives have shown potential as antimicrobial and anticancer agents. The presence of bromine atoms can enhance the biological activity of these compounds by increasing their lipophilicity and improving cell membrane permeability.
Medicine: Research has indicated that benzothiazole derivatives can exhibit various pharmacological activities, including anti-inflammatory, antiviral, and antitumor properties. The specific structure of 5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide may contribute to its efficacy in these areas.
Industry: In material science, this compound can be used in the development of advanced materials with specific electronic or optical properties. Its bromine atoms can enhance the material's stability and performance in various applications.
Mechanism of Action
The mechanism by which 5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in tumor growth and proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell membranes.
Anticancer Activity: Inhibition of enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
4-Bromo-2,1,3-benzothiadiazole: Similar structure but lacks the thiophene ring.
N-(5-bromo-1,3-benzothiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: Contains additional methoxy groups and a quinoline ring.
Uniqueness: 5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of bromine atoms and the thiophene ring, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2OS2/c13-6-2-1-3-7-10(6)15-12(19-7)16-11(17)8-4-5-9(14)18-8/h1-5H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEWOKVXQQUWFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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